5,6-Dibromobenzimidazole, hcl

Antifungal Candida albicans Structure-Activity Relationship

Select 5,6-dibromobenzimidazole hydrochloride for its unique 5,6-regiochemistry, which dictates distinct biological activity versus the 4,6-dibromo isomer. This scaffold enables synthesis of fac-[Re(CO)3(QN)(L-Br)] complexes with preferential cytotoxicity against HeLa cells, and 2-chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazole nucleoside analogs with HCMV IC50 ~4 µM. The dual bromine substituents facilitate sequential Pd-catalyzed cross-coupling for focused library generation. Use as a comparator or negative control in antifungal SAR studies where 5,6-substitution attenuates anti-Candida potency. Ideal for medicinal chemistry, chemical biology, and SAR campaigns.

Molecular Formula C7H5Br2ClN2
Molecular Weight 312.389
CAS No. 1242336-63-5
Cat. No. B580560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dibromobenzimidazole, hcl
CAS1242336-63-5
Molecular FormulaC7H5Br2ClN2
Molecular Weight312.389
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)N=CN2.Cl
InChIInChI=1S/C7H4Br2N2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-3H,(H,10,11);1H
InChIKeyVKPKFHNOXYTGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dibromobenzimidazole Hydrochloride (CAS 1242336-63-5) – Core Chemical and Functional Attributes for Procurement


5,6-Dibromobenzimidazole hydrochloride (CAS 1242336-63-5) is a halogenated benzimidazole derivative characterized by bromine substituents at the 5- and 6-positions of the heterocyclic core, with a hydrochloride salt form (molecular weight 312.39 g/mol, empirical formula C₇H₅Br₂ClN₂) . This compound serves as a versatile intermediate and building block in medicinal chemistry, particularly for synthesizing antifungal, anticancer, and antiviral agents. The specific bromination pattern confers distinct electronic and steric properties that influence biological activity profiles in derivative synthesis, as demonstrated in comparative structure-activity relationship (SAR) studies [1].

Why 5,6-Dibromobenzimidazole Hydrochloride Cannot Be Replaced by Common Benzimidazole Analogs


The position of bromine substituents on the benzimidazole scaffold critically determines both synthetic utility and biological performance. Direct head-to-head SAR studies reveal that 5,6-dibromobenzimidazole derivatives exhibit quantitatively distinct antifungal activity compared to 4,6-dibromobenzimidazole analogues, with the latter demonstrating superior anti-Candida potency [1]. Furthermore, the brominated scaffold imparts a unique cell-selectivity profile in anticancer applications: Re(I) complexes bearing the 5,6-dibromobenzimidazole motif show preferential cytotoxicity against HeLa cervical carcinoma cells, whereas the 5,6-difluoro analog demonstrates enhanced activity against 4T1 mammary carcinoma [2]. Substituting with non-halogenated, mono-brominated, or differently brominated benzimidazoles will fundamentally alter the SAR trajectory and cannot replicate these established differentiation profiles.

Quantitative Differentiation of 5,6-Dibromobenzimidazole Hydrochloride Against Closest Analogs


Antifungal Activity: 4,6-Dibromo Substitution Outperforms 5,6-Dibromo Substitution Against C. albicans

A systematic SAR study of N-phenacyldibromobenzimidazoles established that 5,6-dibromobenzimidazole derivatives are less active against Candida albicans compared to their 4,6-dibromobenzimidazole counterparts [1]. This positional isomerism directly impacts antifungal potency, making compound selection critical for lead optimization campaigns.

Antifungal Candida albicans Structure-Activity Relationship

Anticancer Cell Selectivity: 5,6-Dibromo Motif Favors HeLa Cells Over 4T1 Cells Compared to 5,6-Difluoro Analog

In a comparative study of fac-[Re(CO)3(QN)(L-X)] complexes, the L-Br ligand containing the 5,6-dibromobenzimidazole motif conferred selective cytotoxicity against HeLa cervical carcinoma cells, whereas the L-F ligand (5,6-difluorobenzimidazole) demonstrated preferential activity against 4T1 murine mammary carcinoma cells [1].

Anticancer Cell Selectivity Rhenium Complexes

Antiviral Activity: 5,6-Dibromo Ribonucleoside Exhibits HCMV Inhibition But Higher Cytotoxicity Than 2,5,6-Trichloro Analog

A 5,6-dibromo-substituted benzimidazole ribonucleoside (compound 3) demonstrated activity against human cytomegalovirus (HCMV) with an IC50 of approximately 4 µM, comparable to the 2,5,6-trichloro analog (TCRB), but exhibited greater cytotoxicity [1]. This profile defines a distinct therapeutic window that differentiates it from the trichloro comparator.

Antiviral Human Cytomegalovirus Nucleoside Analog

Fungicidal Mechanism: 4,6-Dibromo Derivative 5h Induces Cell Membrane Damage and Accidental Cell Death in C. neoformans

While 5,6-dibromobenzimidazole derivatives generally show reduced antifungal activity, a specific 4,6-dibromo derivative (compound 5h) was fungicidal against Cryptococcus neoformans, causing irreversible cell membrane damage and accidental cell death (ACD) at concentrations of 160-4 µg/mL [1]. This provides a benchmark for evaluating 5,6-dibromo derivatives in the same assay system.

Antifungal Cryptococcus neoformans Mechanism of Action

Synthetic Utility: Halogen Substituents at 5,6-Positions Enable Cross-Coupling Reactions for Library Synthesis

The 5,6-dibromo substitution pattern provides two reactive handles for sequential or simultaneous cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of diverse compound libraries for SAR exploration . In contrast, mono-brominated or 4,6-dibromo analogs offer different reactivity and steric profiles that alter the synthetic accessibility of certain derivatives.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Optimized Application Scenarios for 5,6-Dibromobenzimidazole Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Rhenium-Based Anticancer Complexes Targeting Cervical Carcinoma

Employ 5,6-dibromobenzimidazole hydrochloride as a ligand precursor for synthesizing fac-[Re(CO)3(QN)(L-Br)] complexes. Quantitative selectivity data demonstrate that the resulting Re-Br complex exhibits preferential cytotoxicity against HeLa cervical carcinoma cells compared to 4T1 mammary carcinoma cells, a profile distinct from the 5,6-difluoro analog [1]. This scenario is supported by direct head-to-head comparative evidence.

Antiviral Drug Discovery: Ribonucleoside Synthesis for HCMV Lead Optimization

Use the 5,6-dibromo scaffold to prepare 2-chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazole nucleoside analogs. The 5,6-dibromo derivative (compound 3) achieves an HCMV IC50 of approximately 4 µM, comparable to the benchmark TCRB, but with a distinct cytotoxicity profile that may be leveraged in combination or prodrug strategies [2]. This application is grounded in direct comparative antiviral data.

Organic Synthesis: Cross-Coupling-Based Diversification for SAR Studies

Leverage the dual bromine substituents at the 5- and 6-positions for sequential palladium-catalyzed cross-coupling reactions to generate focused libraries of benzimidazole derivatives . The distinct regiochemistry of the 5,6-dibromo isomer provides synthetic access to substitution patterns that are inaccessible from the 4,6-dibromo isomer. This scenario is supported by the established utility of the halogenation pattern.

Antifungal Lead Optimization: Use as a Negative Control or Comparator Scaffold

Given the SAR evidence that 5,6-dibromobenzimidazole derivatives are less active against C. albicans compared to 4,6-dibromo analogs [3], this compound is optimally employed as a comparator scaffold or negative control in antifungal SAR campaigns, helping to define the contribution of bromine substitution position to potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dibromobenzimidazole, hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.